4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR data (CDCl₃, 400 MHz) reveals distinct signals for aromatic protons, methoxy groups, and the prenyloxy side chain:
- Aromatic protons : A singlet at δ 7.58 ppm corresponds to H-5 of the quinoline ring. Protons at H-2 and H-3 of the furan-quinoline system appear as doublets at δ 7.12 and 6.95 ppm, respectively.
- Methoxy groups : Two singlets at δ 3.92 and 3.88 ppm integrate to six protons, confirming the 4- and 7-OCH₃ groups.
- Prenyloxy group : A doublet at δ 5.42 ppm (1H, J = 6.8 Hz) corresponds to the olefinic proton (H-2'), while methyl groups resonate as singlets at δ 1.78 and 1.72 ppm.
¹³C NMR (100 MHz, CDCl₃) identifies 18 unique carbons:
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show absorption bands at:
UV-Vis Spectroscopy
The compound exhibits λₘₐₐ at 235 nm (π→π* transition in the aromatic system) and a broad band at 320 nm (n→π* transition involving lone pairs of oxygen and nitrogen atoms). Solvent-dependent shifts in ethanol suggest intramolecular charge transfer between the electron-rich methoxy groups and the quinoline nucleus.
Mass Spectrometry (MS)
Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 313.1 (M⁺), with fragmentation patterns including:
Crystallographic Data and Computational Modeling
Crystallographic data for this compound remains unreported in public databases. However, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into its optimized geometry. Key findings include:
- The dihedral angle between the quinoline and furan rings is 12.4° , indicating moderate conjugation.
- The prenyloxy side chain adopts a gauche conformation relative to the quinoline plane, minimizing steric clash with the 7-methoxy group.
- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of oxygen atoms (O-CH₃) and the σ* orbitals of adjacent C-H bonds, stabilizing the molecule by 18.6 kcal/mol .
Properties
CAS No. |
81536-07-4 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-17-14(20-3)6-5-12-15(17)19-18-13(8-10-23-18)16(12)21-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
ZSVIPVROCXPGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline typically involves the reaction of appropriate quinoline derivatives with methoxy and isopentenyl groups under controlled conditions . One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired furoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Maculine (9-Methoxy-[1,3]dioxolo[4,5-g]furo[2,3-b]quinoline)
- Structure : Maculine features a [1,3]dioxolo group at positions 4,5-g and a methoxy group at C9, distinguishing it from the target compound’s 4,7-dimethoxy and C8 prenyloxy substituents .
- Bioactivity : Isolated from Rutaceae plants, maculine exhibits moderate cytotoxicity but lacks the prenyloxy moiety linked to enhanced lipophilicity and membrane permeability in related compounds .
Skimmianine (4,7,8-Trimethoxyfuro[2,3-b]quinoline)
- Structure : Skimmianine (CAS: 83-95-4) has methoxy groups at C4, C7, and C8, contrasting with the target compound’s C8 prenyloxy group .
- Bioactivity : Skimmianine demonstrates anticholinesterase activity and mild cytotoxicity, suggesting that methoxy groups at C8 may reduce potency compared to alkyloxy substituents .
Kokusaginine (4,6,7-Trimethoxyfuro[2,3-b]quinoline)
- Structure : Differs in methoxy placement (C4, C6, C7) and lacks the C8 prenyloxy chain .
- Bioactivity: Kokusaginine shows weaker anticancer activity (mean GI₅₀ > 1 µM) compared to synthetic derivatives with substituted anilines or phenols .
4-Anilinofuro[2,3-b]quinoline Derivatives
- Structure: Derivatives like 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) feature an anilino group at C4, enhancing DNA intercalation and topoisomerase II inhibition .
- Bioactivity : Compound 5a exhibits a mean GI₅₀ of 0.025 µM across NCI-60 cancer cell lines, significantly more potent than the target compound, which lacks C4 functionalization .
Acetyl-Thiophene Derivatives (e.g., KCB261770)
- Structure: 2-(5-Acetylthiophen-2-yl)furo[2,3-b]quinoline includes a thiophene-acetyl group, enabling frameshifting inhibition in viral RNA .
- Bioactivity: KCB261770 shows 19.83% greater inhibitory effects than baseline furoquinolines, highlighting the role of heterocyclic substituents in antiviral activity .
Toxicity and Pharmacokinetic Profiles
- 4,6-Dimethoxy-7-((3-methylbuta-1,3-dien-1-yl)oxy)furo[2,3-b]quinoline: A structurally similar compound predicted via ProTox to exhibit hepatotoxicity (probability: 0.72) and immunotoxicity (probability: 0.87), emphasizing the need for substituent optimization to mitigate adverse effects .
- 4,7-Dimethoxy-8-prenyloxy Compound : While direct toxicity data are unavailable, its prenyloxy group may improve bioavailability but requires empirical validation .
Biological Activity
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a complex organic compound belonging to the class of furoquinolines. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article delves into its biological properties, including antimicrobial, antitumoral, and receptor-binding activities.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.30 g/mol |
| IUPAC Name | 4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
| SMILES | CC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C |
| Topological Polar Surface Area (TPSA) | 53.70 Ų |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds derived from natural sources, this compound demonstrated growth inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was reported at 1000 μg/mL against Staphylococcus epidermidis .
Antitumoral Activity
The compound has also shown promise in inhibiting tumor cell growth. Using the MTT assay, it was found to possess antitumoral properties, suggesting its potential as a chemotherapeutic agent. The specific mechanisms of action are still under investigation but may involve interference with cellular proliferation pathways .
Receptor Binding Affinity
The biological activity profile of the compound includes binding affinity to several hormone receptors:
| Receptor Type | Binding Affinity (%) |
|---|---|
| Estrogen Receptor | 83.58 |
| Androgen Receptor | 66.86 |
| Thyroid Receptor | 79.32 |
| Glucocorticoid Receptor | 91.43 |
| Aromatase | 81.70 |
| PPAR Gamma | 70.60 |
These results indicate that the compound may influence endocrine functions and could be relevant in hormone-related therapies .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to assess the toxicological aspects of this compound:
| Toxicity Type | Value (%) |
|---|---|
| Mitochondrial Toxicity | 68.75 |
| Nephrotoxicity | 54.27 |
| Acute Oral Toxicity | III (65.21%) |
These findings highlight the need for careful evaluation in clinical applications due to potential toxicity .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the furoquinoline family. For instance:
- Antimicrobial Studies : A related furoquinoline derivative showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds may share this property.
- Antitumor Research : Investigations into structurally similar compounds revealed significant cytotoxic effects on various cancer cell lines, reinforcing the potential of furoquinolines in cancer therapy.
- Endocrine Disruption Studies : Compounds with similar receptor-binding profiles have been implicated in modulating hormonal pathways, indicating a need for further exploration into their effects on human health.
Q & A
Q. Basic Structure-Activity Relationships :
- Methoxy groups : Enhance solubility and electron density, influencing interactions with biological targets (e.g., DNA intercalation) .
- Prenyloxy side chains : Increase lipophilicity, improving membrane permeability and antimicrobial activity .
Advanced Experimental Design :
Comparative assays using derivatives (e.g., 4,7-dimethoxy vs. 4,7,8-trimethoxy) under standardized conditions (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity) quantify substituent effects. Contradictions in activity data may arise from assay-specific parameters (e.g., cell line variability) .
What methodologies are recommended for isolating this compound from natural sources?
Q. Basic Extraction Protocols :
Plant Material : Rutaceae family plants (e.g., Teclea natalensis) are macerated in methanol or ethanol .
Chromatography : Fractionation via silica gel column chromatography, followed by HPLC purification using C18 columns .
Advanced Challenges :
Co-elution with similar alkaloids (e.g., skimmianine) requires hyphenated techniques (LC-MS/MS) for identification. Recovery rates depend on solvent polarity and gradient elution profiles .
How can researchers design assays to evaluate its anticholinesterase activity?
Q. Basic Assay Design :
Enzyme Source : Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
Substrate : Acetylthiocholine iodide; detection via Ellman’s method (412 nm absorbance) .
Advanced Optimization :
Include positive controls (e.g., galantamine) and pre-incubation steps to assess time-dependent inhibition. IC50 values should be normalized to protein concentration and validated via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
What analytical techniques confirm the purity and stability of the compound under storage?
Q. Basic Quality Control :
- Purity : HPLC (>95% peak area), supported by HRMS for molecular ion validation .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Advanced Contradictions :
Discrepancies in stability data may arise from residual solvents (e.g., DMSO) or photodegradation. Use amber vials and inert atmospheres for long-term storage .
How does the compound’s log P value influence its pharmacokinetic properties?
Basic Calculation :
Experimental log P (octanol-water partition coefficient) is determined via shake-flask method or predicted via software (e.g., ChemAxon). Prenyloxy substitution increases log P, suggesting enhanced blood-brain barrier permeability .
Advanced Implications :
High log P may correlate with hepatotoxicity risks. Parallel artificial membrane permeability assays (PAMPA) and metabolic stability tests (e.g., microsomal incubation) are recommended for preclinical profiling .
What strategies mitigate synthetic challenges in introducing the prenyloxy group?
Basic Functionalization :
Use prenyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide in DMF) .
Advanced Troubleshooting :
Competing O- vs. C-alkylation is minimized by steric hindrance (bulky bases like DBU) and low temperatures (0–5°C). Monitor reaction progress via TLC to optimize reaction time .
How can in silico modeling predict binding modes to biological targets?
Q. Basic Docking Workflow :
Target Selection : Crystal structures (e.g., AChE, PDB ID 4EY7).
Ligand Preparation : Optimize 3D structure using Gaussian (DFT-B3LYP/6-31G*).
Docking Software : AutoDock Vina or Schrödinger Glide .
Advanced Validation :
Compare predicted binding poses with SAR data. Discrepancies may indicate allosteric binding or protein flexibility, necessitating molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
